molecular formula C19H34O2 B579848 2-[(Tetradec-10-yn-1-yl)oxy]oxane CAS No. 86252-54-2

2-[(Tetradec-10-yn-1-yl)oxy]oxane

Cat. No.: B579848
CAS No.: 86252-54-2
M. Wt: 294.479
InChI Key: WQSKYRURFMDUKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Tetradec-10-yn-1-yl)oxy]oxane is a cyclic ether derivative characterized by an oxane (tetrahydropyran) ring substituted with a tetradec-10-yn-1-yl ether group. The alkyne moiety at the 10th carbon of the tetradecyl chain introduces unique reactivity, enabling applications in click chemistry, surfactant design, and pharmaceutical intermediates. Its hydrophobic alkyne tail contrasts with polar oxane derivatives, making it suitable for lipid-mimetic systems or as a precursor for bioconjugation .

Properties

IUPAC Name

2-tetradec-10-ynoxyoxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20-19-16-13-15-18-21-19/h19H,2-3,6-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQSKYRURFMDUKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC#CCCCCCCCCCOC1CCCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50826792
Record name 2-[(Tetradec-10-yn-1-yl)oxy]oxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50826792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86252-54-2
Record name 2-[(Tetradec-10-yn-1-yl)oxy]oxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50826792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-[(Tetradec-10-yn-1-yl)oxy]oxane is a compound that has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and research findings associated with this compound, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

This compound belongs to the class of organic compounds known as oxanes. It features an alkynyl group (tetradec-10-yn-1-yl) attached to an oxane ring, which may influence its biological activity due to the structural characteristics inherent in oxanes and alkynes.

Biological Activities

Research indicates that compounds similar to this compound exhibit a wide range of biological activities, including:

1. Antimicrobial Activity:
Studies have shown that oxane derivatives can possess significant antimicrobial properties. For instance, similar compounds have been reported to inhibit the growth of various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) .

2. Anticancer Properties:
Oxazoles and related compounds have demonstrated cytotoxic effects against cancer cells. They may interfere with cellular processes such as mitosis, potentially inhibiting tumor growth . The specific mechanisms remain under investigation, but they may involve interactions with topoisomerases or induction of apoptosis.

3. Anti-inflammatory Effects:
Inflammation is a critical factor in many diseases, and compounds like this compound could modulate inflammatory pathways. Research has suggested that alkynyl derivatives may influence cytokine production and signaling pathways involved in inflammation .

The precise mechanisms by which this compound exerts its biological effects are not fully elucidated. However, several hypotheses include:

1. Interaction with Cellular Targets:
Oxazole derivatives often interact with proteins involved in cell cycle regulation and apoptosis. For example, they may inhibit enzymes like topoisomerase II, leading to disrupted DNA replication in cancer cells .

2. Modulation of Metabolic Pathways:
These compounds may affect metabolic processes by interacting with various enzymes or cofactors, potentially altering metabolic flux within cells .

Case Studies

Several studies have investigated the biological activity of similar compounds:

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various alkynyl oxanes against MRSA and found promising results indicating that these compounds could serve as potential leads for new antimicrobial agents .

Case Study 2: Anticancer Activity
In vitro studies demonstrated that certain oxazole derivatives exhibited significant cytotoxicity against breast cancer cell lines, suggesting that structural modifications could enhance their efficacy .

Data Tables

Biological Activity Mechanism References
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis; inhibition of mitosis
Anti-inflammatoryModulation of cytokine production

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparisons

The table below highlights key structural differences and functional properties among 2-[(Tetradec-10-yn-1-yl)oxy]oxane and related oxane derivatives:

Compound Name Substituent/Functional Groups Key Properties Applications References
This compound Tetradec-10-yn-1-yl ether Alkyne, hydrophobic tail Click chemistry, surfactants
6-({[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy}methyl)oxane-2,3,4,5-tetrol Glycosyloxy methyl, multiple hydroxyls High polarity, water-soluble Metabolic studies
2-[2-(3-bromopropoxy)ethoxy]oxane 3-bromopropoxy ethoxy Bromide (reactive site) Synthetic intermediate
Cyanidin-3-O-glucoside chloride Anthocyanin glycoside, chloride Chromophore, stable zwitterion Pharmacological reference
Key Observations:
  • Alkyne vs. Bromide Reactivity : The alkyne group in this compound enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. In contrast, brominated oxanes (e.g., 2-[2-(3-bromopropoxy)ethoxy]oxane) are intermediates in nucleophilic substitution reactions .
  • Hydrophobicity : The tetradec-10-yn-1-yl chain imparts significant hydrophobicity, distinguishing it from polar analogs like the hydroxyl-rich metabolite in .

Physical and Analytical Properties

Chromatographic data from provides retention insights for polar oxane derivatives:

Compound () Retention Time 1 Retention Time 2 LogP
metab_3695 1.063 1.080 0.716
N-desmethyl-o-O-sulfate rosiglitazone 1.168 1.446 0.704

The alkyne-substituted oxane is expected to exhibit higher hydrophobicity (LogP >3) compared to these polar metabolites, aligning with its long hydrocarbon chain.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.